

Spectroscopic and Synthetic Profile of 2-Bromo-4-isopropyl-cyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-isopropyl-cyclohexanone

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This technical guide provides a detailed overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for **2-Bromo-4-isopropyl-cyclohexanone**. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, the information presented herein is based on established principles of organic spectroscopy and synthetic methodology, drawing parallels from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-4-isopropyl-cyclohexanone**. These predictions are derived from the analysis of similar α -bromo ketones and substituted cyclohexanones.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H2 (CH-Br)	4.2 - 4.5	Doublet of doublets (dd)	6-8, 12-14
H4 (CH-iPr)	1.8 - 2.1	Multiplet (m)	-
Cyclohexyl CH ₂	1.5 - 2.5	Multiplets (m)	-
Isopropyl CH	1.6 - 1.9	Multiplet (m)	~7
Isopropyl CH ₃	0.9 - 1.1	Doublet (d)	~7

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (C1)	200 - 205
CH-Br (C2)	55 - 65
C3	35 - 45
CH-iPr (C4)	45 - 55
C5	25 - 35
C6	40 - 50
Isopropyl CH	30 - 35
Isopropyl CH ₃	18 - 22

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Predicted Absorption Frequency (cm ⁻¹)	Intensity
C=O (Ketone)	1715 - 1735	Strong
C-H (sp ³)	2850 - 3000	Medium-Strong
C-Br	500 - 650	Medium-Weak

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation	Relative Abundance
218/220	[M] ⁺ and [M+2] ⁺ molecular ions (due to ⁷⁹ Br and ⁸¹ Br isotopes)	Moderate
139	[M - Br] ⁺	High
111	[M - Br - C ₂ H ₄] ⁺ (from cyclohexyl ring fragmentation)	Moderate
69	[C ₅ H ₉] ⁺ (cyclohexenyl fragment)	Moderate
43	[CH(CH ₃) ₂] ⁺ (isopropyl fragment)	High

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis and spectroscopic characterization of **2-Bromo-4-isopropyl-cyclohexanone**.

Synthesis of 2-Bromo-4-isopropyl-cyclohexanone

The synthesis of the target compound can be achieved via the α-bromination of 4-isopropylcyclohexanone.

Materials:

- 4-isopropylcyclohexanone
- Bromine (Br₂)
- Acetic acid (glacial)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 4-isopropylcyclohexanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.
- Pour the reaction mixture into a separatory funnel containing water and dichloromethane.
- Separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

- The crude **2-Bromo-4-isopropyl-cyclohexanone** can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The sample would be dissolved in deuterated chloroform (CDCl_3).
- Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

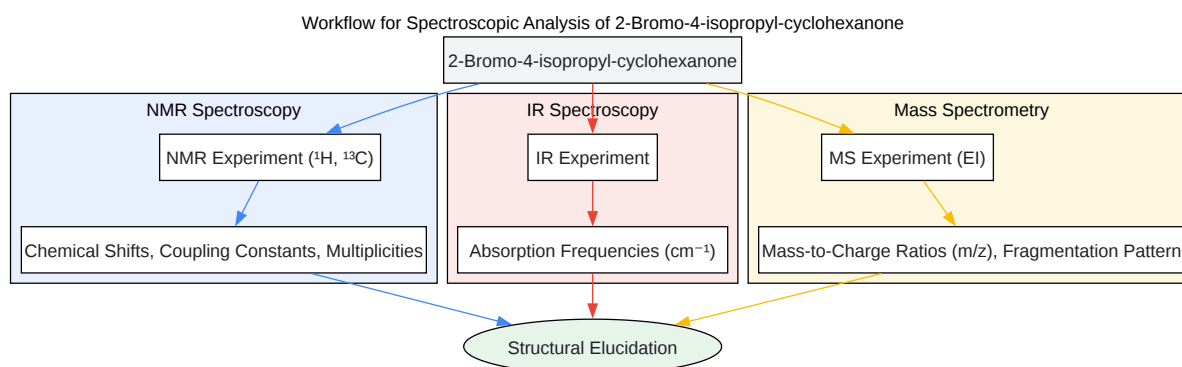
- The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
- Absorption frequencies would be reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS):

- Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source.
- The sample would be introduced via direct infusion or gas chromatography.
- The mass-to-charge ratio (m/z) of the fragments would be recorded. The presence of bromine should be evident from the characteristic M^+ and $M+2$ isotopic pattern with approximately equal intensity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-4-isopropyl-cyclohexanone**.



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Spectroscopic analysis workflow.

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